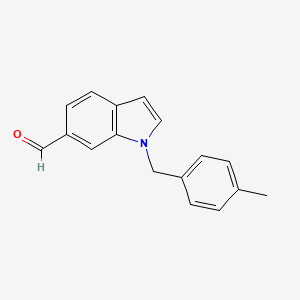

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde

Overview

Description

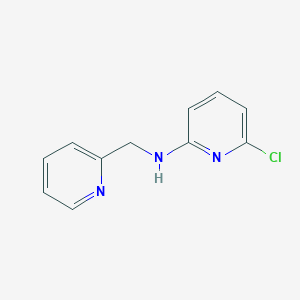

The compound 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities and are present in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde, they provide insights into similar compounds that can help infer properties and reactivity patterns.

Synthesis Analysis

The synthesis of indole derivatives typically involves the functionalization of the indole core. In the case of the related compound 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, the synthesis was achieved by reacting indole-3-carbaldehyde with 4-methoxybenzyl chloride followed by recrystallization from ethanol . This suggests that a similar synthetic route could be employed for 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde, using 4-methylbenzyl chloride and indole-6-carbaldehyde as starting materials.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the dihedral angle between the indole and the attached phenyl ring. For the compound 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, this angle is 70.18° . This angle is crucial as it can influence the molecular packing and, consequently, the compound's physical properties and reactivity.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, particularly nucleophilic substitutions. The compound 1-Methoxy-6-nitroindole-3-carbaldehyde serves as a versatile electrophile in reactions with different nucleophiles to yield 2,3,6-trisubstituted indoles . This indicates that the 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde could also participate in nucleophilic substitution reactions, potentially at different positions due to the presence of the 4-methylbenzyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde can be deduced from related compounds. The crystal packing of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde is stabilized by van der Waals forces , which is a common feature in organic crystalline materials. The presence of substituents such as the 4-methylbenzyl group can affect the compound's melting point, solubility, and overall stability.

Scientific Research Applications

Synthesis and Structural Analysis

Indole derivatives, similar to 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde, are synthesized through reactions involving indole carbaldehydes and various substituents. For example, studies by Sonar et al. on compounds like 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde and 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde illustrate the synthesis and crystallographic analysis of such compounds, highlighting their planar indole ring systems and the dihedral angles formed with substituted phenyl rings (Sonar, Parkin, & Crooks, 2006), (Sonar, Parkin, & Crooks, 2006). These structural insights are crucial for understanding the reactivity and potential applications of indole derivatives in various fields.

Catalysis and Synthetic Applications

Indole derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, the flexible synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts, as discussed by Kraus and Guo, showcases the utility of indole derivatives in constructing biologically relevant compounds (Kraus & Guo, 2009). Similarly, the synthesis of palladacycles with indole cores by Singh et al. demonstrates the application of indole derivatives in catalysis, leading to efficient catalysts for Suzuki-Miyaura coupling and allylation reactions (Singh, Saleem, Pal, & Singh, 2017).

Medicinal Chemistry and Drug Design

Indole derivatives are known for their biological activities and serve as key scaffolds in drug design. For instance, N-Heterocyclic Carbene (NHC) catalyzed reactions involving indole carbaldehydes, as reported by Li et al., highlight the synthesis of tricyclic pyrrolo[1,2-a]indoles, which could have implications in medicinal chemistry (Li, Du, Ren, & Wang, 2011). Moreover, the synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives by Carrasco et al. show potential antibacterial activities, underscoring the importance of indole derivatives in developing new therapeutics (Carrasco, Hernández, Chupayo, Álvarez, Oramas-Royo, Spodine, Tamariz-Angeles, Olivera-Gonzales, & Dávalos, 2020).

Mechanism of Action

Target of Action

Similar compounds like 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole have been found to target enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .

Mode of Action

Benzylic compounds typically undergo reactions at the benzylic position, which is particularly reactive . These reactions can occur via SN1 or SN2 pathways, depending on the halide .

Biochemical Pathways

Benzylic compounds are known to undergo oxidation at the benzylic position, resulting in the formation of a one-carbon carboxyl group . This process is known as benzylic oxidation or side-chain oxidation .

Pharmacokinetics

Similar compounds like 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine have been studied in rat plasma using liquid chromatography-tandem mass spectrometry .

Result of Action

Similar compounds like methylbenzylpiperazine (mbzp) have been found to have stimulant effects, although these effects are slightly weaker than those of benzylpiperazine (bzp) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDPYAYPGSDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589405 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde | |

CAS RN |

192997-34-5 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

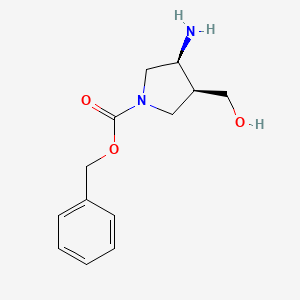

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

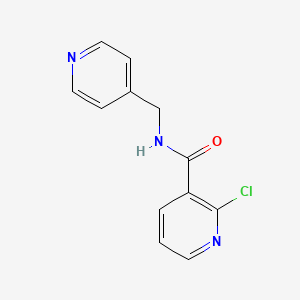

![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)

![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)